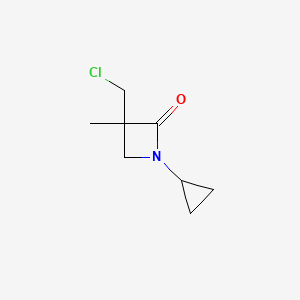
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a four-membered azetidinone ring with a chloromethyl group attached to one carbon, a cyclopropyl group attached to another, and a methyl group attached to the third .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” are not available, compounds with similar functional groups have been studied . For example, chloromethyl groups can participate in various reactions, including substitutions and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis from Penicillin Derivatives : The compound has been synthesized from 4-arenesulfonylthioazetidin-2-ones derived from penicillins G and V through electrolytic ene-type chlorination and subsequent ring closure with NH3 in DMF (Torii et al., 1982).
- Metalation and Synthesis of Functionalized Compounds : 2-Chloromethyl-2-oxazoline converts to trans-1,2,3-tris(oxazolinyl)cyclopropane upon treatment with strong bases, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).
- Inhibitors Synthesis : It's used in synthesizing (3S)- and (3R)-N-(2-chloromethylphenyl)-3-bromo-3-fluoroazetidin-2-ones, which act as inhibitors of human leukocyte elastase (Doucet et al., 1997).
Biological and Pharmacological Studies
- Cytostatic and Antimitogenic Agents Synthesis : It's involved in synthesizing analogues of cytostatic and antimitogenic agents chlamydocin and HC-toxin, replacing the natural products' reactive epoxy ketone side-chain with chloromethyl ketone functionality (Shute et al., 1987).
- Microwave-Assisted Synthesis of Pharmacologically Active Compounds : The compound has been used in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, displaying antibacterial and antifungal activities (Mistry & Desai, 2006).
Miscellaneous Applications
- Heterocyclic Compounds Study : It has been involved in the study of five-membered heterocyclic compounds with three hetero-atoms in the ring (Rowe, 1975).
- Synthesis of Triazolo[4,5-d]pyrimidin-7-imines : The compound is used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, with moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Safety And Hazards
Future Directions
The future directions in the study of a compound like “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” could involve further exploration of its synthesis, reactions, and potential biological activity . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of potential uses in medicine or other fields.
properties
IUPAC Name |
3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCOFJQRDYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

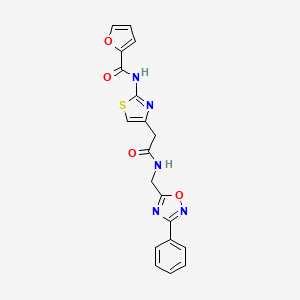
![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)
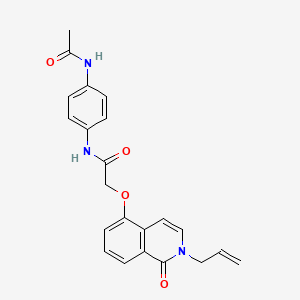
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)
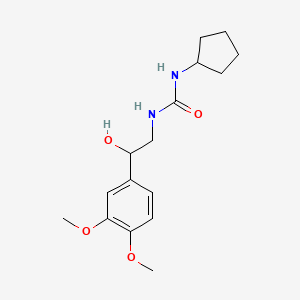
![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)
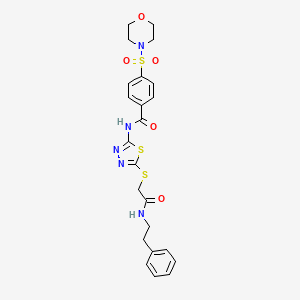
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)